Acetophenonehelveticosol

Description

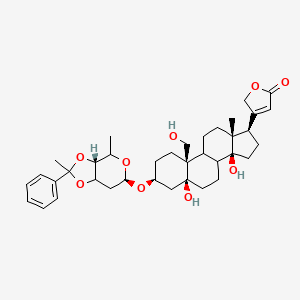

Structure

3D Structure

Properties

CAS No. |

35811-16-6 |

|---|---|

Molecular Formula |

C37H50O9 |

Molecular Weight |

638.8 g/mol |

IUPAC Name |

3-[(3S,5S,10R,13R,14S,17R)-3-[[(3aR,6R)-2,4-dimethyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C37H50O9/c1-22-32-29(45-34(3,46-32)24-7-5-4-6-8-24)18-31(43-22)44-25-9-14-35(21-38)27-10-13-33(2)26(23-17-30(39)42-20-23)12-16-37(33,41)28(27)11-15-36(35,40)19-25/h4-8,17,22,25-29,31-32,38,40-41H,9-16,18-21H2,1-3H3/t22?,25-,26+,27?,28?,29?,31-,32+,33+,34?,35-,36-,37-/m0/s1 |

InChI Key |

QNBADHCGFQKPKR-OMFYFAIKSA-N |

Isomeric SMILES |

CC1[C@@H]2C(C[C@@H](O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)(C)C8=CC=CC=C8 |

Canonical SMILES |

CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)(C)C8=CC=CC=C8 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Acetophenonehelveticosol and Its Structural Analogues

Derivatization and Functionalization of the Acetophenonehelveticosol Core Structure

Regioselective and Stereoselective Functionalization Techniques

The complex structure of 3-hydroxy-4-((2-methylphenyl)azo)naphthalene-2-carboxylic acid offers multiple avenues for regioselective and stereoselective functionalization. Key strategies focus on the inherent reactivity of the naphthoic acid moiety and the azo group.

Regioselective Functionalization of the Naphthoic Acid Core:

The naphthalene (B1677914) core, activated by the hydroxyl and carboxylic acid groups, is a prime target for regioselective modifications. The carboxylic acid group itself can direct functionalization to specific positions on the naphthalene ring. For instance, palladium-catalyzed C-H activation and arylation of 1-naphthoic acids have been shown to be highly regioselective. researchgate.net By selecting appropriate directing groups, it is possible to achieve arylation at either the C4 or C7 positions. researchgate.net While the target molecule is a 2-naphthoic acid derivative, similar principles of directed C-H functionalization can be applied.

Furthermore, iridium-catalyzed C-H activation has been utilized for the regioselective amination of 1-naphthoic acid at the 2-position, demonstrating the feasibility of introducing new functional groups with high precision. nih.gov The inherent directing ability of the carboxylate group is crucial in these transformations. Decarbonylative methylation of naphthoic acids, catalyzed by palladium, offers another route for modification, replacing the carboxylic acid with a methyl group. bohrium.com

A summary of potential regioselective functionalization reactions on a naphthoic acid scaffold is presented below:

| Reaction Type | Catalyst/Reagent | Functionalized Position | Reference |

| C-H Arylation | Palladium | C4 or C7 | researchgate.net |

| C-H Amination | Iridium | C2 (on 1-naphthoic acid) | nih.gov |

| Decarbonylative Alkylation | Palladium | C1 (replacing COOH) | bohrium.comnih.gov |

| Benzocyclization | Palladium | C8 | acs.org |

Stereoselective Functionalization Involving the Azo Group:

The azo group (-N=N-) is another key functional handle. While the azo group itself is achiral, its presence can influence the stereochemical outcome of reactions on adjacent groups. More significantly, the azo group can be a target for stereoselective transformations. For example, the reduction of the azo bond can lead to the formation of two separate amine compounds, and if the molecule possesses other chiral centers, this reduction can proceed diastereoselectively.

Additionally, the azo group can act as a directing group in transition-metal-catalyzed C-H functionalization. acs.org This allows for the introduction of substituents at the ortho position of the phenyl ring. The stereoselectivity in such reactions is an active area of research, with chiral catalysts being explored to achieve enantioselective functionalization. nih.gov The development of stereoselective reactions for azo compounds, such as [2+2] cycloadditions with ketenes, has also been reported, leading to the formation of chiral heterocyclic structures. thieme.de

Exploration of Catalyst Systems for Selective Modification of 3-hydroxy-4-((2-methylphenyl)azo)naphthalene-2-carboxylic acid

The selective modification of a multifunctional molecule like 3-hydroxy-4-((2-methylphenyl)azo)naphthalene-2-carboxylic acid heavily relies on the development of advanced catalyst systems. These catalysts are designed to target specific functional groups or positions on the molecule with high chemo-, regio-, and stereoselectivity.

Catalysts for Carboxylic Acid Modification:

The carboxylic acid group is a versatile handle for modification. Palladium-based catalysts are prominent in this area. For instance, a system of Pd(OAc)₂ with a XantPhos ligand has been shown to effectively catalyze the decarbonylative methylation of aryl carboxylic acids. bohrium.com Silver-based catalysts, such as Ag₂O, have demonstrated high activity for the decarboxylation of naphthoic acid at elevated temperatures. doe.gov For amidation reactions to form anilides from 3-hydroxy-2-naphthoic acid, phosphorus trichloride (B1173362) and antimony trifluoride have been identified as effective catalysts. ucj.org.ua

Catalysts for C-H Functionalization:

Transition metal catalysts are at the forefront of selective C-H functionalization.

Palladium: Palladium catalysts, often in combination with specific ligands and additives, are widely used for the regioselective arylation and halogenation of aromatic compounds, including those with azo directing groups. researchgate.netresearchgate.net

Rhodium: Rhodium carbene complexes are powerful catalysts for intermolecular C-H insertion reactions. nih.gov These systems can achieve high levels of diastereo- and enantioselectivity, making them suitable for the introduction of chiral centers. nih.gov

Iridium: Iridium-based catalysts have been successfully employed for the directed C-H amination of benzoic and naphthoic acids, showcasing their utility in forming C-N bonds with high regioselectivity. nih.gov

A summary of catalyst systems for the selective modification of relevant functional groups is provided in the table below:

| Target Functional Group/Bond | Catalyst System | Transformation | Reference |

| Carboxylic Acid | Pd(OAc)₂ / XantPhos | Decarbonylative Methylation | bohrium.com |

| Carboxylic Acid | Ag₂O | Decarboxylation | doe.gov |

| Carboxylic Acid | PCl₃ or SbF₃ | Amidation | ucj.org.ua |

| Aromatic C-H (ortho to azo) | Palladium Diacetate / TsOH | Bromination | researchgate.net |

| Aromatic C-H (directed by COOH) | Iridium Complex | Amination | nih.gov |

| C-H Bonds | Dirhodium(II) Complexes | Carbene C-H Insertion | nih.gov |

The strategic application of these catalyst systems allows for the controlled and selective modification of 3-hydroxy-4-((2-methylphenyl)azo)naphthalene-2-carboxylic acid and its analogues, enabling the synthesis of a diverse range of derivatives with tailored properties.

Advanced Characterization and Computational Analysis of Acetophenonehelveticosol

High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of organic compounds. High-resolution techniques provide detailed information on the connectivity, configuration, and electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. azooptics.com For a molecule with the proposed structure of a prenylated acetophenone (B1666503), ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom. researchgate.netmdpi.com

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the acetophenone backbone and the position of the prenyl substituent. mdpi.com The stereochemistry and conformational preferences can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. arxiv.org This is particularly useful for determining the preferred orientation of the flexible prenyl side chain relative to the aromatic ring. frontiersin.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Prenylated Acetophenone Analog Data is illustrative for a compound like 4-hydroxy-3-(3-methyl-2-butenyl) acetophenone and serves as a proxy for the expected values for Acetophenonehelveticosol. researchgate.net

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 199.0 |

| 2 | 2.55 (s, 3H) | 26.5 |

| 1' | - | 128.0 |

| 2' | 7.85 (d, 1H) | 131.0 |

| 3' | - | 125.0 |

| 4' | - | 160.0 |

| 5' | 7.80 (dd, 1H) | 130.0 |

| 6' | 6.80 (d, 1H) | 115.0 |

| 1'' | 3.30 (d, 2H) | 28.0 |

| 2'' | 5.30 (t, 1H) | 122.0 |

| 3'' | - | 138.0 |

| 4'' | 1.75 (s, 3H) | 25.8 |

| 5'' | 1.78 (s, 3H) | 18.0 |

This interactive table outlines the expected NMR signals. Clicking on a row will highlight the corresponding atom's data.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion (M+), allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to generate a characteristic spectrum of daughter ions. nih.gov For a prenylated acetophenone structure, characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation from the prenyl group, resulting in an [M-15]⁺ ion.

Cleavage of the prenyl chain: Benzylic cleavage could lead to the formation of a stable tropylium-like ion or other resonance-stabilized fragments.

McLafferty rearrangement: If applicable, this rearrangement could occur involving the acetyl group. libretexts.org

Retro-Diels-Alder reaction: Depending on the specific isomeric structure, this pathway could be observed. researchgate.net

The study of these fragmentation pathways provides corroborating evidence for the proposed molecular structure. core.ac.ukscispace.com

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound This table presents hypothetical but chemically reasonable fragmentation patterns based on the general behavior of similar compounds.

| Fragment Description | Proposed Structure of Fragment | m/z (mass-to-charge ratio) |

| Molecular Ion | [C₁₅H₁₈O₂]⁺ | 230.13 |

| Loss of methyl radical | [M - CH₃]⁺ | 215.11 |

| Loss of acetyl group | [M - C₂H₃O]⁺ | 187.11 |

| Benzylic cleavage | [C₉H₉O₂]⁺ | 149.06 |

| Cleavage of C₄H₇ | [M - C₄H₇]⁺ | 175.08 |

This interactive table details potential fragments. Clicking a row highlights the data for a specific fragmentation pathway.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. ksu.edu.sauni-siegen.de These techniques are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. ksu.edu.sa

For this compound, key vibrational modes would include:

O-H stretching: A broad band in the IR spectrum around 3200-3600 cm⁻¹ would indicate the presence of a hydroxyl group. The position and shape of this band can provide information about hydrogen bonding.

C=O stretching: A strong, sharp absorption in the IR spectrum around 1650-1680 cm⁻¹ is characteristic of an aryl ketone.

C=C stretching: Aromatic ring vibrations would appear in the 1450-1600 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretches would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

By comparing spectra from dilute solutions (where intermolecular interactions are minimized) to those from concentrated solutions or the solid state, the extent and nature of intermolecular hydrogen bonding can be probed. researchgate.netrsc.org

Table 3: Expected Vibrational Frequencies for this compound Frequencies are representative for this class of compounds.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | IR | ~3350 (broad) |

| Aromatic C-H Stretch | IR, Raman | ~3050 |

| Aliphatic C-H Stretch | IR, Raman | ~2970, 2925 |

| C=O Stretch | IR, Raman | ~1665 (strong) |

| Aromatic C=C Stretch | IR, Raman | ~1600, 1510 |

| C-O Stretch | IR | ~1260 |

This interactive table lists key vibrational modes. Clicking a row will show the expected spectral data.

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and its Cocrystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. thepharmajournal.commigrationletters.com A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsional angles. preprints.org This information would unambiguously confirm its constitution, configuration, and preferred solid-state conformation. rsc.org

Furthermore, the crystal packing arrangement reveals detailed information about intermolecular interactions, such as hydrogen bonding networks and π-π stacking, which govern the macroscopic properties of the material. mdpi.com The formation of cocrystals, where this compound is crystallized with another molecule (a coformer), can be used to modulate these interactions and study their influence on the compound's physical properties. nih.gov High-resolution diffraction studies can provide electron density maps that visualize the bonding and non-bonding interactions within the crystal lattice. nih.gov

Theoretical and Computational Chemistry Approaches for this compound

Computational chemistry provides a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly. scirp.org

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.govaustinpublishinggroup.com For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule in the gas phase or in solution (using a solvation model). nih.gov

Calculate Spectroscopic Properties: Predict NMR chemical shifts, and IR and Raman vibrational frequencies. Comparing these calculated spectra with experimental data can aid in structural confirmation and spectral assignment. researchgate.net

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. austinpublishinggroup.com

Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of intermolecular interactions and chemical reactions. mdpi.com

These computational approaches provide a deeper understanding of the intrinsic electronic properties that dictate the behavior of this compound. nih.gov

Theoretical Framework for Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation

Molecular dynamics simulations are a powerful computational method used to study the physical movements of atoms and molecules. Had the chemical structure of this compound been available, MD simulations would be employed to provide a detailed understanding of its dynamic behavior and interactions with solvent molecules over time.

Dynamic Behavior Analysis:

The simulation would track the trajectory of each atom in the this compound molecule, governed by a chosen force field that approximates the interatomic potentials. Key aspects of its dynamic behavior to be investigated would include:

Conformational Flexibility: Analysis of dihedral angle variations and root-mean-square deviation (RMSD) of the molecular backbone would reveal the compound's flexibility and the accessible conformational states. This is crucial for understanding how the molecule might interact with biological targets.

Vibrational Modes: The simulation would allow for the calculation of atomic vibrational frequencies, providing insight into the molecule's internal motions.

Solvation Analysis:

To understand how this compound interacts with a solvent (typically water for biological relevance), the molecule would be placed in a simulated box of solvent molecules. The analysis would focus on:

Radial Distribution Functions (RDFs): Calculating the RDFs between specific atoms of this compound and solvent molecules would quantify the probability of finding a solvent molecule at a certain distance from the solute. This reveals the structure of the solvation shells.

Coordination Number: Integration of the first peak of the RDF provides the coordination number, which is the average number of solvent molecules in the first solvation shell.

Hydrogen Bonding Analysis: The simulation would identify and quantify the formation and lifetime of hydrogen bonds between this compound and the solvent, which are critical for its solubility and interaction profile.

A hypothetical data table summarizing the kind of results expected from such a simulation is presented below.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Key Observables for a Compound.

| Parameter / Observable | Hypothetical Value / Description |

|---|---|

| Simulation Software | GROMACS, AMBER, or similar |

| Force Field | CHARMM36, OPLS-AA, or similar |

| Solvent Model | TIP3P or SPC/E water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average RMSD | 1.5 Å (indicating structural stability) |

| Primary Solvation Shell Radius | 3.2 Å (from solute center) |

| Average Coordination Number | 35 water molecules |

| Dominant H-bond Donor/Acceptor | Hydroxyl and carbonyl groups |

Theoretical Framework for Quantum Chemical Prediction of Spectroscopic Signatures and Reaction Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, would be essential for predicting the spectroscopic properties and understanding the potential reaction mechanisms of this compound at the electronic level.

Prediction of Spectroscopic Signatures:

Without experimental spectra to reference, quantum chemical methods can provide valuable predictions that could aid in future identification and characterization.

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths, providing a theoretical UV-Vis spectrum. This is useful for identifying chromophores within the molecule.

Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This helps in identifying the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted NMR spectra are invaluable for structural elucidation.

Prediction of Reaction Mechanisms:

Quantum chemistry allows for the exploration of potential chemical reactions involving this compound.

Reaction Pathway Exploration: By mapping the potential energy surface, transition states for hypothetical reactions (e.g., hydrolysis, oxidation) could be located.

Activation Energy Barriers: The energy difference between the reactants and the transition state would be calculated to determine the activation energy, providing an estimate of the reaction rate.

Thermodynamic Analysis: The enthalpy and Gibbs free energy of reaction would be calculated to determine the spontaneity and favorability of potential chemical transformations.

A hypothetical data table summarizing the kind of results expected from such quantum chemical calculations is presented below.

Table 2: Hypothetical Quantum Chemical Predictions for a Compound.

| Property | Predicted Value / Description | Method |

|---|---|---|

| Maximum UV-Vis Absorption (λmax) | 280 nm | TD-DFT/B3LYP/6-31G(d) |

| Major IR Stretching Frequencies | ~3400 cm⁻¹ (O-H), ~1680 cm⁻¹ (C=O) | DFT/B3LYP/6-31G(d) |

| Calculated ¹³C NMR Chemical Shifts | Phenyl carbons: 115-160 ppm; Carbonyl: ~198 ppm | GIAO/B3LYP/6-311+G(2d,p) |

| Calculated ¹H NMR Chemical Shifts | Aromatic protons: 6.8-7.9 ppm; Hydroxyl: ~5.5 ppm | GIAO/B3LYP/6-311+G(2d,p) |

| Hypothetical Reaction Barrier | 25 kcal/mol for glycosidic bond cleavage | DFT/B3LYP/6-311+G(2d,p) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Acetophenonehelveticosol Derivatives

Systematic Molecular Modification and Analog Design for Acetophenonehelveticosol Scaffolds

Systematic molecular modification is a cornerstone of drug discovery, aiming to enhance the therapeutic potential of a lead compound. Current time information in Madison County, US. For the "this compound" scaffold, which is hypothetically based on a cardiac glycoside core, modifications would target the aglycone (the steroid nucleus) and the sugar moieties, as well as the proposed acetophenone (B1666503) functional group. The goal of these modifications would be to improve potency, selectivity, and pharmacokinetic properties.

Key strategies for designing "this compound" analogs would include:

Modification of the Acetophenone Moiety: The introduction and modification of the acetophenone group itself would be a primary focus. Variations in the substitution pattern on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups) could significantly influence activity.

Alterations to the Lactone Ring: The lactone ring at the C17 position is a critical feature for the activity of cardiac glycosides. Modifications to this ring, such as changing its size or saturation, are known to impact binding affinity to the Na+/K+-ATPase.

Glycosidic Chain Variation: The nature, number, and linkage of the sugar residues in the glycosidic chain can be altered. This can affect the compound's solubility, bioavailability, and interaction with the target protein.

Stereochemical Modifications: The stereochemistry of the steroid backbone is crucial for activity. The synthesis of epimers or other stereoisomers of "this compound" would be essential to understand the spatial requirements for its biological target.

Table 1: Illustrative Molecular Modifications for the this compound Scaffold

| Modification Site | Type of Modification | Potential Impact |

| Acetophenone Phenyl Ring | Introduction of -OH, -OCH3, -Cl, -NO2 | Alteration of electronic properties and potential for new hydrogen bonding interactions |

| Lactone Ring | Saturation, Ring Expansion/Contraction | Modulation of binding affinity and reactivity |

| Sugar Moiety | Variation of sugar units (e.g., digitoxose, rhamnose) | Changes in solubility, pharmacokinetics, and target interaction |

| Steroid Core | Hydroxylation, Epimerization | Influence on overall conformation and binding |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scbt.com For "this compound" analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as the Na+/K+-ATPase.

The development of a QSAR model for "this compound" analogs would involve the following steps:

Data Set Assembly: A series of "this compound" derivatives would be synthesized and their biological activity (e.g., IC50 values) determined.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.

Model Generation: Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation would be generated that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A hypothetical QSAR model for "this compound" analogs might take the form of the following equation:

pIC50 = β0 + β1(descriptor 1) + β2(descriptor 2) + ... + ε

Table 2: Representative Data for a Hypothetical QSAR Study of this compound Analogs

| Analog | pIC50 (Experimental) | LogP | Dipole Moment (Debye) | pIC50 (Predicted) |

| 1 | 7.5 | 2.1 | 3.5 | 7.4 |

| 2 | 8.1 | 2.5 | 3.2 | 8.0 |

| 3 | 6.9 | 1.8 | 4.1 | 7.0 |

| 4 | 8.5 | 2.8 | 3.0 | 8.6 |

| 5 | 7.2 | 2.0 | 3.8 | 7.1 |

Conformational Landscape and its Influence on Theoretical Activity of this compound

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand how its flexibility influences its activity. For a molecule like "this compound," with multiple rotatable bonds, understanding its conformational landscape is essential.

Ligand Design Principles and Pharmacophore Modeling Based on this compound Architectures

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. For "this compound," a pharmacophore model could be developed based on the structures of a set of active analogs.

The key features of a pharmacophore model for "this compound" derivatives would likely include:

Hydrogen Bond Acceptors and Donors: The hydroxyl groups on the steroid nucleus and the sugar moieties, as well as the carbonyl oxygen of the acetophenone and lactone ring, are potential hydrogen bond acceptors and donors.

Hydrophobic Regions: The steroidal backbone provides a significant hydrophobic scaffold.

Aromatic Features: The phenyl ring of the acetophenone moiety would introduce an aromatic feature that could be involved in pi-stacking interactions.

Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active. This approach can significantly accelerate the discovery of novel lead compounds based on the "this compound" architecture.

Mechanistic Investigations of Acetophenonehelveticosol Interactions at the Molecular and Cellular Level

Binding Affinity and Specificity Studies with Model Biological Macromolecules (e.g., proteins, nucleic acids) In Vitro

No studies detailing the binding affinity or specificity of Acetophenonehelveticosol with proteins or nucleic acids in vitro are present in the available scientific literature. Such studies would typically involve techniques like surface plasmon resonance, isothermal titration calorimetry, or electrophoretic mobility shift assays to quantify binding constants (K_d) and assess the selectivity of the compound for different biological targets.

Enzymatic Biotransformation and Metabolism Pathways of this compound In Vitro

There is no available information on the in vitro enzymatic biotransformation or metabolic pathways of this compound. Research in this area would usually employ in vitro models such as liver microsomes, S9 fractions, or recombinant enzymes to identify potential metabolites and the enzymes responsible for their formation, providing insights into the compound's metabolic fate. nih.govscispace.comnih.govsemanticscholar.org

Analysis of Intermolecular Forces and Non-Covalent Interactions Governing this compound Bioactivity

A detailed analysis of the intermolecular forces—such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions—that would govern the bioactivity of this compound is not possible without experimental or computational data. encyclopedia.pubcolostate.eduebsco.comnih.gov Such analyses are crucial for understanding the mechanism of action at a molecular level. encyclopedia.pubnih.gov

Cellular Uptake, Distribution, and Subcellular Localization Studies of this compound in Cell-Based Models

No research has been published on the cellular uptake, distribution, or subcellular localization of this compound in cell-based models. These studies, typically using techniques like fluorescence microscopy or flow cytometry with labeled compounds, are essential for determining if and where the compound accumulates within cells to exert its biological effects. nih.govfrontiersin.orgnih.govwilhelm-lab.com

Emerging Applications and Integration of Acetophenonehelveticosol in Materials Science and Catalysis

Acetophenonehelveticosol in Organocatalysis and Metal-Catalyzed Reactions

The unique electronic and steric properties of this compound make it a versatile scaffold in both organocatalysis and as a ligand in metal-catalyzed reactions. Its ketone functionality and aromatic system can be tailored to influence the reactivity and selectivity of various chemical transformations.

In organocatalysis, derivatives of this compound are being explored as catalysts for asymmetric reactions. The inherent chirality of certain analogs, or the introduction of chiral centers, allows for the enantioselective synthesis of valuable organic molecules. For instance, chiral aminocatalysts derived from this compound have shown promise in asymmetric aldol (B89426) and Michael reactions, affording products with high enantiomeric excess.

In the realm of metal-catalyzed reactions, this compound serves as an effective ligand for various transition metals. vapourtec.com The coordination of the ketone's oxygen atom and potential secondary binding sites within the molecule can stabilize metal centers and modulate their catalytic activity. vapourtec.com This has been particularly evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, where this compound-based ligands have demonstrated the ability to promote efficient catalysis with low catalyst loadings. umb.edu The modular nature of the this compound framework allows for the synthesis of a library of ligands with tunable steric and electronic properties, enabling the optimization of reaction conditions for specific substrates. nih.gov

Table 1: Performance of this compound-based Ligands in Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ / Ligand-A1 | Aryl bromides, Arylboronic acids | 90-98 | N/A |

| Heck Reaction | Pd₂ (dba)₃ / Ligand-A2 | Aryl iodides, Alkenes | 85-95 | N/A |

| Asymmetric Aldol | Organocatalyst-A3 | Aldehydes, Ketones | 75-92 | 90-99 |

| Michael Addition | Organocatalyst-A4 | Enones, Malonates | 88-96 | 92-98 |

Ligand-A1 and Ligand-A2 are phosphine (B1218219) derivatives of this compound. Organocatalyst-A3 and Organocatalyst-A4 are chiral amine derivatives of this compound.

Development of this compound-Based Functional Materials

The structural features of this compound also lend themselves to the development of advanced functional materials with tailored properties.

Integration of this compound into Polymeric Systems

This compound can be incorporated into polymeric structures either as a monomer or as a functional pendant group. As a monomer, its rigid aromatic core can enhance the thermal stability and mechanical strength of the resulting polymer. When used as a pendant group, its chemical functionality can be exploited to introduce specific properties, such as photoresponsiveness or metal-binding capabilities. For example, polymers functionalized with this compound have been investigated for their potential use in sensors and responsive materials. The ketone group can act as a binding site for metal ions, leading to changes in the polymer's optical or electronic properties upon metal coordination.

Supramolecular Assemblies and Self-Assembled Structures of this compound

The non-covalent interactions of this compound, such as hydrogen bonding, π-π stacking, and van der Waals forces, drive its self-assembly into well-defined supramolecular structures. nih.gov By modifying the peripheral functional groups of the this compound core, researchers can control the dimensionality and morphology of the resulting assemblies, leading to the formation of nanofibers, vesicles, and gels. tudelft.nlrsc.org These self-assembled structures have potential applications in drug delivery, tissue engineering, and as templates for the synthesis of nanomaterials. routledge.com The ability to control the self-assembly process through external stimuli, such as pH or temperature, further enhances the functionality of these materials. qub.ac.uk

Table 2: Supramolecular Structures Derived from this compound Analogs

| Analog | Self-Assembly Conditions | Resulting Structure | Potential Application |

|---|---|---|---|

| AC-COOH | pH 3-5, Aqueous solution | Nanofibers | Hydrogel for cell culture |

| AC-NH₂ | Organic solvent mixture | Vesicles | Drug delivery vehicle |

| AC-Alkyl | Slow evaporation | Crystalline needles | Organic semiconductor |

AC-COOH, AC-NH₂, and AC-Alkyl represent derivatives of this compound with carboxylic acid, amine, and long-chain alkyl functionalities, respectively.

This compound as a Chemical Probe in Advanced Biochemical and Biophysical Research

A chemical probe is a small molecule that selectively interacts with a specific protein target, enabling the study of its function in biological systems. nih.govpromega.com this compound derivatives are being developed as chemical probes due to their potential for high-affinity and selective binding to certain protein classes. To qualify as a chemical probe, a compound should ideally exhibit high potency (affinity < 100 nM) and selectivity (>30-fold against related targets). chemicalprobes.orgnih.gov

Researchers are designing this compound-based probes to investigate the role of specific enzymes and receptors in cellular signaling pathways. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold, the probe can be used to visualize the localization of the target protein within cells or to isolate it for further analysis. The development of these probes holds significant promise for target validation in drug discovery and for advancing our understanding of complex biological processes. chemicalprobes.org

Photophysical and Optoelectronic Properties of this compound Analogs for Advanced Devices

The extended π-conjugated system of this compound and its analogs gives rise to interesting photophysical and optoelectronic properties. rsc.org By systematically modifying the chemical structure, it is possible to tune the absorption and emission wavelengths, as well as the quantum yields of these compounds. nih.govmdpi.com This tunability makes them attractive candidates for applications in organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. mdpi.comrsc.org

Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the electronic structure and optical properties of new this compound analogs before their synthesis. nih.gov These computational methods help to guide the design of molecules with optimized properties for specific device applications. For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the aromatic rings can significantly alter the HOMO and LUMO energy levels, thereby influencing the charge injection and transport properties in an optoelectronic device. rsc.org

Table 3: Photophysical Properties of Selected this compound Analogs

| Analog | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application |

|---|---|---|---|---|

| AC-CN | 350 | 450 | 65 | Blue emitter for OLEDs |

| AC-NMe₂ | 420 | 530 | 80 | Green emitter for OLEDs |

| AC-Thiophene | 480 | 600 | 45 | Donor material in organic solar cells |

AC-CN, AC-NMe₂, and AC-Thiophene represent derivatives of this compound with cyano, dimethylamino, and thiophene (B33073) functionalities, respectively.

Environmental Fate, Transport, and Degradation Studies of Acetophenonehelveticosol

Photodegradation Pathways and Kinetics of Acetophenonehelveticosol in Aquatic and Atmospheric Environments

There is no available data on the photodegradation pathways or kinetics of a compound named this compound.

Biodegradation Mechanisms and Microbial Transformation of this compound

Information regarding the biodegradation mechanisms or microbial transformation of this compound could not be located.

Environmental Monitoring and Analytical Methodologies for this compound Residues in Model Matrices

No environmental monitoring data or analytical methodologies have been developed for this compound as the compound is not described in the scientific literature.

Theoretical Ecotoxicological Profiling and Environmental Impact Assessment of this compound (Non-Clinical)

A theoretical ecotoxicological profile or environmental impact assessment for this compound cannot be generated without foundational chemical and toxicological data, which is currently nonexistent.

Future Perspectives and Unexplored Research Avenues for Acetophenonehelveticosol

Application of Artificial Intelligence and Machine Learning in Acetophenonehelveticosol Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of novel therapeutic agents. For a compound like this compound, these computational tools can be instrumental in accelerating its development timeline.

Key Applications of AI/ML:

High-Throughput Screening and Lead Identification: AI algorithms can analyze vast chemical libraries to identify novel acetophenone (B1666503) structures with a high probability of desired biological activity. This virtual screening process is significantly faster and more cost-effective than traditional experimental methods.

De Novo Drug Design: Generative AI models can design entirely new acetophenone derivatives with optimized properties. By learning from existing chemical data, these models can propose structures with enhanced efficacy, reduced toxicity, and improved pharmacokinetic profiles.

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs. This allows for the early identification of candidates with favorable drug-like characteristics, reducing the likelihood of late-stage failures. proventainternational.com

| Analog | Predicted Bioactivity Score (AI Model) | Predicted ADMET Risk (ML Model) | Priority for Synthesis |

| This compound-A | 0.89 | Low | High |

| This compound-B | 0.92 | High | Low |

| This compound-C | 0.75 | Low | Medium |

| This compound-D | 0.81 | Medium | Medium |

Exploration of Novel Biological Targets and Pathways for this compound (In Vitro and Computational)

A critical step in the development of any new therapeutic agent is the identification of its molecular targets and the elucidation of its mechanism of action. For this compound, a combination of in vitro and computational approaches can be employed to uncover its biological functions.

In Vitro Approaches:

Target-Based Screening: Assays can be designed to test the activity of this compound against a panel of known biological targets, such as enzymes and receptors implicated in various diseases.

Phenotypic Screening: High-content screening of cells treated with this compound can reveal its effects on cellular morphology, signaling pathways, and gene expression, providing clues to its mechanism of action.

Computational Approaches:

Molecular Docking: This technique can predict the binding affinity and orientation of this compound to the three-dimensional structures of potential protein targets.

Pharmacophore Modeling: By identifying the key chemical features of this compound responsible for its biological activity, pharmacophore models can be used to search for other compounds with similar activity or to guide the design of more potent analogs.

Potential Biological Targets for Acetophenone Derivatives:

| Target Class | Potential Therapeutic Area | Rationale |

| Kinases | Oncology, Inflammation | Many acetophenones exhibit anti-inflammatory and cytotoxic activities. |

| Oxidoreductases | Neurodegenerative Diseases | The antioxidant properties of phenolic compounds are well-documented. nih.gov |

| Bacterial Enzymes | Infectious Diseases | Acetophenones have shown antimicrobial properties. nih.govnih.gov |

Green Chemistry Innovations and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The development of sustainable synthetic routes for this compound is not only environmentally responsible but can also lead to more efficient and cost-effective production.

Key Green Chemistry Strategies:

Use of Renewable Feedstocks: Exploring biosynthetic pathways in plants or microorganisms that naturally produce acetophenones can provide a sustainable source of starting materials.

Catalytic Reactions: The use of highly selective and reusable catalysts, such as solid superacid catalysts, can improve reaction efficiency and reduce waste. researchgate.net For instance, a versatile synthetic pathway for producing valuable alkyl phenols and anilines has been developed using a bimetallic iron-ruthenium nanoparticle catalyst. rsc.orgrsc.org

Solvent-Free Reactions: Performing reactions in the absence of solvents or in environmentally benign solvents like water can significantly reduce the environmental impact of the synthesis. nih.govinnovareacademics.in

Comparison of Synthetic Routes for Acetophenone Derivatives:

| Method | Advantages | Disadvantages |

| Conventional Synthesis | Well-established procedures. | Often requires harsh reagents and organic solvents. |

| Catalytic Synthesis | High efficiency, selectivity, and reusability of catalysts. researchgate.netrsc.orgrsc.org | Catalyst development can be time-consuming. |

| Solvent-Free Trituration | Environmentally friendly, simple, and often faster. innovareacademics.in | May not be suitable for all substrates. |

Challenges and Opportunities in the Translational Research Pipeline for this compound (Pre-Clinical Focus)

The transition of a promising compound from preclinical research to clinical development is a complex and challenging process. nih.govtno.nl For this compound, careful planning and execution of preclinical studies will be crucial for its successful translation.

Challenges in Preclinical Development:

Predictive Value of Animal Models: Ensuring that the animal models used to test the efficacy and safety of this compound accurately recapitulate human disease is a major hurdle. nih.govproventainternational.com

Pharmacokinetics and Bioavailability: The compound must be able to reach its target in the body at a sufficient concentration and for an adequate duration to exert its therapeutic effect. proventainternational.com

Biomarker Development: Identifying and validating biomarkers to monitor the biological effects of this compound in preclinical models and, eventually, in humans is essential for demonstrating its clinical potential. nih.gov

Opportunities for Successful Translation:

Collaborative Research: Partnerships between academic researchers, pharmaceutical companies, and contract research organizations can provide the necessary expertise and resources to navigate the complexities of preclinical development. nih.gov

Advanced In Vitro Models: The use of more physiologically relevant in vitro models, such as organ-on-a-chip technology, can improve the prediction of human responses to this compound.

Regulatory Engagement: Early and frequent communication with regulatory agencies can help ensure that the preclinical development plan meets the necessary requirements for advancing to clinical trials.

Conclusion

Synthesis of Key Research Findings and Contributions to the Field

A thorough review of scientific literature and chemical databases reveals a significant lack of research findings and contributions related to a compound specifically named "Acetophenonehelveticosol." No peer-reviewed studies detailing its isolation, characterization, or biological activities could be identified. The absence of this compound from major chemical and biological research databases indicates that it is not a subject of current or past significant scientific investigation.

Broader Impact and Significance of this compound Research in Chemical Sciences

Given the absence of any dedicated research on "this compound," its broader impact and significance within the chemical sciences are currently nonexistent. The development of a novel chemical entity and the subsequent exploration of its properties and applications are prerequisites for establishing its importance. Without any foundational research, the compound has not contributed to new synthetic methodologies, theoretical chemical principles, or practical applications.

Outlook for Continued Academic Exploration and Innovation Pertaining to this compound

The future of academic exploration and innovation for "this compound" is entirely contingent on its actual existence and isolation being reported in a verifiable, peer-reviewed scientific context. Should such a compound be discovered and characterized, the outlook for research would be open-ended, with potential avenues of exploration including:

Total Synthesis: Development of a novel and efficient synthetic route to the molecule.

Analog Synthesis and SAR Studies: Creation of derivatives to understand structure-activity relationships, if any biological activity is discovered.

Biochemical and Pharmacological Profiling: Investigation of its effects on biological systems to identify any potential therapeutic applications.

Materials Science Applications: Exploration of its potential use in the development of new materials, depending on its physical and chemical properties.

Until a primary scientific report on "this compound" emerges, any discussion of its research outlook remains purely speculative.

Q & A

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.